molecular formula C24H26N6O3S B2395829 N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 872597-47-2

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2395829
M. Wt: 478.57
InChI Key: BKONYGGYXKFIDY-UHFFFAOYSA-N
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Description

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H26N6O3S and its molecular weight is 478.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-aminopyrimidine-5-thiol to form N-(4-methylbenzoyl)-2-aminopyrimidine-5-thiol. The resulting compound is then reacted with 2-(4-phenylpiperazin-1-yl)acetic acid to form N-(4-methylbenzoyl)-2-((2-(4-phenylpiperazin-1-yl)acetyl)thio)pyrimidine-5-amine. Finally, this compound is reacted with ethyl chloroformate and ammonia to form the desired compound, N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide.

Starting Materials
4-methylbenzoic acid, thionyl chloride, 2-aminopyrimidine-5-thiol, 2-(4-phenylpiperazin-1-yl)acetic acid, ethyl chloroformate, ammonia

Reaction
4-methylbenzoic acid + thionyl chloride → 4-methylbenzoyl chloride, 4-methylbenzoyl chloride + 2-aminopyrimidine-5-thiol → N-(4-methylbenzoyl)-2-aminopyrimidine-5-thiol, N-(4-methylbenzoyl)-2-aminopyrimidine-5-thiol + 2-(4-phenylpiperazin-1-yl)acetic acid → N-(4-methylbenzoyl)-2-((2-(4-phenylpiperazin-1-yl)acetyl)thio)pyrimidine-5-amine, N-(4-methylbenzoyl)-2-((2-(4-phenylpiperazin-1-yl)acetyl)thio)pyrimidine-5-amine + ethyl chloroformate + ammonia → N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3S/c1-16-7-9-17(10-8-16)22(32)26-20-21(25)27-24(28-23(20)33)34-15-19(31)30-13-11-29(12-14-30)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,26,32)(H3,25,27,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKONYGGYXKFIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

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